molecular formula C18H16Cl2N2O3S B2817660 2-(2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate CAS No. 1057713-59-3

2-(2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate

Cat. No.: B2817660
CAS No.: 1057713-59-3
M. Wt: 411.3
InChI Key: FXXWQAPARRMAEV-UHFFFAOYSA-N
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Description

2-(2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate is a complex organic compound that features a benzothiazepine ring fused with a pyridine carboxylate moiety

Properties

IUPAC Name

[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O3S/c1-11-8-9-22(13-4-2-3-5-14(13)26-11)16(23)10-25-18(24)17-12(19)6-7-15(20)21-17/h2-7,11H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXWQAPARRMAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C2=CC=CC=C2S1)C(=O)COC(=O)C3=C(C=CC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzothiazepine Ring: This step involves the cyclization of appropriate precursors, such as 2-aminothiophenol and a suitable ketone or aldehyde, under acidic or basic conditions to form the benzothiazepine core.

    Introduction of the Methyl Group: Alkylation reactions can be employed to introduce the methyl group at the desired position on the benzothiazepine ring.

    Coupling with Pyridine Carboxylate: The final step involves the esterification or amidation reaction between the benzothiazepine derivative and 3,6-dichloropyridine-2-carboxylic acid or its derivatives, under conditions such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to improve reaction rates and selectivity.

    Purification Techniques: Employing crystallization, chromatography, or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazepine ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The dichloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, thiols, and alkoxides for substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction of the carbonyl group.

    Substituted Pyridines: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology and Medicine

    Pharmacological Studies: Investigated for potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Biochemical Probes: Used in studies to understand biological pathways and mechanisms.

Industry

    Material Science:

    Agrochemicals: Possible use in the synthesis of new agrochemical agents.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The benzothiazepine ring could interact with protein targets, while the pyridine carboxylate moiety might enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)-2-oxoethyl 3-chloropyridine-2-carboxylate: Similar structure but with one less chlorine atom.

    2-(2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)-2-oxoethyl 3,6-dibromopyridine-2-carboxylate: Bromine atoms instead of chlorine.

Uniqueness

The presence of two chlorine atoms in the pyridine ring of 2-(2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate may confer unique electronic properties, affecting its reactivity and interaction with biological targets. This could make it more effective or selective in certain applications compared to its analogs.

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